molecular formula C27H21N3O2S B11087984 (5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-(2-methylphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione

(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-(2-methylphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione

Cat. No.: B11087984
M. Wt: 451.5 g/mol
InChI Key: OEZSEWRRFBJOJS-JCMHNJIXSA-N
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Description

(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-(2-methylphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione: is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes an indole moiety, a benzyl group, and a sulfanyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-(2-methylphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 1-benzyl-1H-indole-3-carbaldehyde with 1-(2-methylphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the solvent used can be ethanol or methanol. The reaction mixture is then heated to reflux for several hours to ensure complete condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-(2-methylphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione: undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to reflux.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent, room temperature to reflux.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (dimethylformamide, dimethyl sulfoxide), elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-(2-methylphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione: has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Material Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-(2-methylphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. The indole moiety can interact with aromatic amino acids in proteins, while the sulfanyl group can form covalent bonds with thiol groups in enzymes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also influence signaling pathways by binding to specific receptors or inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : The uniqueness of (5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-(2-methylphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H21N3O2S

Molecular Weight

451.5 g/mol

IUPAC Name

(5Z)-5-[(1-benzylindol-3-yl)methylidene]-1-(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C27H21N3O2S/c1-18-9-5-7-13-23(18)30-26(32)22(25(31)28-27(30)33)15-20-17-29(16-19-10-3-2-4-11-19)24-14-8-6-12-21(20)24/h2-15,17H,16H2,1H3,(H,28,31,33)/b22-15-

InChI Key

OEZSEWRRFBJOJS-JCMHNJIXSA-N

Isomeric SMILES

CC1=CC=CC=C1N2C(=O)/C(=C\C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)/C(=O)NC2=S

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)C(=O)NC2=S

Origin of Product

United States

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